molecular formula C9H5FO B3056870 3-(4-Fluorophenyl)prop-2-ynal CAS No. 74929-23-0

3-(4-Fluorophenyl)prop-2-ynal

Cat. No. B3056870
CAS RN: 74929-23-0
M. Wt: 148.13 g/mol
InChI Key: DSNQSBZDQFFZME-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-ynal, also known as 4-Fluorophenylacetylene or FPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of propargyl alcohol and contains a fluorine atom attached to the phenyl ring. In

Scientific Research Applications

Photoalignment in Liquid Crystals

A study by Hegde et al. (2013) explored the use of fluorinated phenols, including 3-(4-Fluorophenyl)prop-2-ynal derivatives, in promoting the photoalignment of nematic liquid crystals. These materials demonstrated excellent photoalignment properties, influenced by the fluorine substituents, making them potential candidates for application in liquid crystal displays (LCDs) (Hegde, Rasha Ata Alla, Matharu, & Komitov, 2013).

Crystal Structure and Hirshfeld Surface Studies

Salian et al. (2018) conducted research on chalcone derivatives, including 3-(4-Fluorophenyl)prop-2-ynal, analyzing their crystal structures and Hirshfeld surface. These studies are crucial for understanding the molecular interactions and structural properties of such compounds, which can have implications in material science (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Analysis of Molecular Structure and Hyperpolarizability

Najiya et al. (2014) synthesized a compound closely related to 3-(4-Fluorophenyl)prop-2-ynal and analyzed its molecular structure, vibrational wavenumbers, and hyperpolarizability. This research contributes to understanding the electronic properties and potential applications in nonlinear optics (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Solvatochromic Effects and Photophysical Properties

Kumari et al. (2017) studied the solvatochromic effects and photophysical properties of chalcone derivatives, which are structurally similar to 3-(4-Fluorophenyl)prop-2-ynal. This research helps in understanding how solvent polarity affects the absorption and fluorescence characteristics of these compounds, relevant for applications in photochemistry and photophysics (Kumari, Varghese, George, & Sudhakar, 2017).

Fluorescent pH Probe for Intracellular Imaging

Nan et al. (2015) developed a ratiometric fluorescent pH probe using a compound similar to 3-(4-Fluorophenyl)prop-2-ynal. This probe was used for detecting pH in living cells, showcasing the potential of such compounds in biomedical imaging and intracellular studies (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).

Antimicrobial Activity

Nagamani et al. (2018) synthesized derivatives of 3-(4-Fluorophenyl)prop-2-ynal and evaluated their antimicrobial activity. This research is significant for the development of new antimicrobial agents and understanding the structure-activity relationship of these compounds (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

properties

IUPAC Name

3-(4-fluorophenyl)prop-2-ynal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNQSBZDQFFZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515302
Record name 3-(4-Fluorophenyl)prop-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)prop-2-ynal

CAS RN

74929-23-0
Record name 3-(4-Fluorophenyl)prop-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KYP Apperley - 2017 - ruor.uottawa.ca
Tissue transglutaminase (TG2) is a calcium-dependent enzyme that natively catalyses the formation of isopeptidic bonds between protein- or peptide-bound glutamine and lysine …
Number of citations: 1 ruor.uottawa.ca

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